Computed Lipophilicity (XLogP3) vs. Triazole-Sulfonyl Analog
The target compound exhibits a computed XLogP3 of 3.2 [1]. A closely related analog where the furan-2-ylmethanesulfonyl group is replaced by a 4-methyl-4H-1,2,4-triazol-3-ylsulfonyl group (CAS 1448128-82-2) has a different molecular formula (C19H20N4O3S2) and a calculated molecular weight of 416.51 g/mol, suggesting a distinct lipophilicity profile . While direct XLogP3 data for the analog is not available in the same database, the heteroatom count and ring system differences predict a lower LogP for the triazole-containing analog.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.2 (PubChem computed) |
| Comparator Or Baseline | 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-1-[4-(thiophen-2-yl)benzoyl]piperidine (CAS 1448128-82-2), value not publicly available; predicted lower based on increased heteroatom content |
| Quantified Difference | Not directly quantifiable; structural inference only |
| Conditions | In silico prediction (PubChem XLogP3 3.0 algorithm) |
Why This Matters
Lipophilicity directly influences membrane permeability and metabolic stability; even a 0.5 log unit difference can shift a compound's ADME profile, making the target compound's specific LogP value critical for assay design.
- [1] PubChem. (2026). Compound Summary for CID 71808884, (4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone. National Center for Biotechnology Information. Retrieved April 29, 2026. View Source
